molecular formula C16H20N2O4S2 B5836185 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide

Cat. No. B5836185
M. Wt: 368.5 g/mol
InChI Key: FWQPVAUJLCYXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide, also known as ADX-10059, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is widely expressed in sensory neurons, including those involved in nociception and inflammatory pain. ADX-10059 has been shown to have potential therapeutic applications in the treatment of various pain conditions, including migraine, osteoarthritis, and inflammatory bowel disease.

Mechanism of Action

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide selectively blocks the TRPV1 ion channel, which is activated by various stimuli, including heat, protons, and capsaicin. TRPV1 activation leads to the influx of calcium ions into the cell, which can trigger pain and inflammation. By blocking TRPV1, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide can reduce the influx of calcium ions and attenuate pain and inflammation.
Biochemical and physiological effects:
In addition to its effects on pain and inflammation, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide has been found to inhibit the release of calcitonin gene-related peptide (CGRP), a neuropeptide that is involved in pain transmission. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta).

Advantages and Limitations for Lab Experiments

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a highly selective TRPV1 antagonist, which allows for specific targeting of this ion channel. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide has also been shown to be effective in various preclinical models of pain and inflammation, which suggests its potential therapeutic utility. However, there are also some limitations to using N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide in lab experiments. For example, its potency and efficacy may vary depending on the specific model and experimental conditions used.

Future Directions

There are several potential future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide. One area of focus could be on optimizing the synthesis and formulation of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide to improve its pharmacokinetic and pharmacodynamic properties. Another area of focus could be on further elucidating the mechanisms of action of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide, including its effects on intracellular signaling pathways and gene expression. Additionally, future research could explore the potential therapeutic applications of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide in other pain and inflammatory conditions, such as neuropathic pain and rheumatoid arthritis.

Synthesis Methods

The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-aminoethylsulfonamide hydrochloride, followed by the reaction of the resulting intermediate with 4-aminobenzenesulfonamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide has been extensively studied in preclinical models of pain and inflammation. In a rat model of migraine, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide was found to significantly reduce the number of trigeminal nerve impulses and decrease the duration and severity of migraine attacks. In a mouse model of osteoarthritis, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide was found to reduce pain behavior and joint inflammation. In a mouse model of inflammatory bowel disease, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide was found to reduce colonic inflammation and improve gut barrier function.

properties

IUPAC Name

3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-12-3-6-16(11-13(12)2)24(21,22)18-10-9-14-4-7-15(8-5-14)23(17,19)20/h3-8,11,18H,9-10H2,1-2H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQPVAUJLCYXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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